Monascin

描述

莫纳辛是一种从红曲菌发酵产品中分离出来的黄色脂溶性氮杂菲酮类色素。 它是红曲菌属真菌产生的次级代谢产物之一,红曲菌属真菌在亚洲国家已有几个世纪的历史,被用于生产食品成分、天然色素和具有积极健康影响的食品补充剂 。 莫纳辛以其有前景的生物活性而闻名,包括抗氧化、抗炎和降血脂作用 .

准备方法

合成路线和反应条件: 莫纳辛可以通过红曲菌属真菌,特别是红曲霉的发酵来合成。 生物合成涉及聚酮化合物途径,其中聚酮化合物合成酶在氮杂菲酮结构的形成中起着至关重要的作用 。 发酵过程通常在受控条件下进行,包括特定的温度、pH 和营养物质可用性,以优化莫纳辛的产量。

工业生产方法: 莫纳辛的工业生产涉及使用红曲菌属真菌进行大规模发酵。 该过程包括制备合适的基质,例如稻米,并用红曲菌孢子接种。 发酵在具有受控环境条件的生物反应器中进行,以确保莫纳辛的持续生产。 发酵后,产品通过溶剂萃取和色谱等技术进行提取和纯化 .

化学反应分析

Biosynthetic Pathway and Key Reactions

Monascin is synthesized through a complex polyketide pathway involving iterative decarboxylative Claisen condensations. The process begins with the assembly of a hexaketide backbone catalyzed by the non-reducing polyketide synthase (PKS) encoded by Mrpig A. Subsequent steps involve:

- Aldol cyclization mediated by the product template (PT) domain, forming the first aromatic ring (chemical 3 ) .

- Reductive release of intermediate 4 via the reductive release domain (R) .

- Hydroxylation at C-4 by Mrpig N, a FAD-dependent monooxygenase, which induces keto-enol tautomerization and pyran ring formation (chemical 6 ) .

- Esterification of azaphilone with β-keto acids (e.g., 3-oxo-octanoic acid) catalyzed by Mrpig D and Mrpig E, yielding the tricyclic structure of this compound .

Table 1: Biosynthetic Steps and Key Enzymes

| Step | Enzyme | Product |

|---|---|---|

| Hexaketide assembly | Mrpig A | Chemical 3 |

| Aldol cyclization | PT domain | Chemical 3 → 4 |

| Pyran ring formation | Mrpig N | Chemical 5 → 6 |

| Esterification | Mrpig D/E | Final this compound structure |

Antioxidant Activity and Radical Scavenging

This compound demonstrates potent antioxidant effects through:

- Hydrogen transfer to DPPH radicals (97.5% scavenging at 0.1 mg/mL) .

- Electron donation to neutralize superoxide (59.5% scavenging) and hydroxyl radicals (68.6% scavenging) .

- Structure-dependent reactivity : Hydroxyl groups at C-3′ and C-11 enhance radical quenching, as shown in comparative studies with other Monascus pigments .

Table 2: Antioxidant Activity of this compound

| Radical Type | Scavenging Efficiency (%) | Concentration (mg/mL) |

|---|---|---|

| DPPH | 97.5 | 0.1 |

| Superoxide | 59.5 | 0.1 |

| Hydroxyl | 68.6 | 0.1 |

Anti-inflammatory Mechanisms

This compound modulates inflammatory pathways by:

- Inhibiting NF-κB/p65 signaling , reducing nuclear translocation of NF-κB and phosphorylation of IκBα .

- Suppressing cytokine production (e.g., TNF-α, IL-1β, IL-6) via transcriptional downregulation of iNOS and COX-2 .

- Modulating lipid metabolism through AMPK activation, lowering hepatic cholesterol and triglycerides in C57BL/6J mice .

Table 3: Anti-inflammatory Effects in LPS-Induced Microglia

| Parameter | LPS Group | This compound (10 μM) |

|---|---|---|

| TNF-α (pg/mL) | 245.6 ± 18.5 | 128.3 ± 12.1*** |

| IL-6 (pg/mL) | 189.2 ± 15.3 | 93.4 ± 10.5*** |

| iNOS mRNA (fold change) | 3.8 ± 0.4 | 1.6 ± 0.3** |

Chemical Stability and Reactivity

This compound undergoes:

- Oxidation with reagents like H₂O₂, altering its yellow pigment properties.

- Reduction via NaBH₄ or LiAlH₄, forming derivatives with modified functional groups.

- Substitution reactions involving nucleophiles (e.g., amines) under basic conditions.

Pharmacokinetic and Environmental Factors

科学研究应用

Biological Activities of Monascin

This compound exhibits a range of biological activities that make it valuable in both food preservation and therapeutic applications:

- Antioxidant Properties : Monascin enhances the activity of antioxidant enzymes in the liver, which helps mitigate oxidative stress and liver damage caused by alcohol consumption .

- Anti-inflammatory Effects : Studies indicate that Monascin can reduce the expression of inflammation-related factors, contributing to its potential in treating inflammatory diseases .

- Antibacterial Activity : Research has shown that Monascin possesses strong inhibitory effects against various bacteria, including Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects on Escherichia coli and Aspergillus niger . This property supports its use as a natural preservative in food products.

Extraction Methods

The extraction of this compound is crucial for its application. Various methods have been explored:

- Ethanol Extraction : The optimal extraction method involves using 70% ethanol, which achieves the highest yield of Monascin at 75.68% . This method is favored due to its efficiency and effectiveness in isolating the compound from red kojic rice.

Therapeutic Applications

This compound's therapeutic potential has been investigated in several studies:

- Cardiovascular Health : this compound has been identified as a potential agent for preventing cardiovascular diseases by regulating lipid metabolism and reducing hyperlipidemia . Its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist further supports its application in managing metabolic disorders.

- Liver Protection : In vitro studies demonstrate that Monascin can protect liver cells from ethanol-induced damage, suggesting its role in treating fatty liver disease and other liver-related conditions .

Case Studies

Several case studies illustrate the applications of this compound:

- Food Industry : The use of Monascus pigments, including Monascin, as natural colorants and preservatives has been documented for centuries. Their stability under various conditions (light, heat, pH) makes them suitable for food applications .

- Clinical Research : A study highlighted that this compound could prevent or ameliorate conditions such as diabetes and obesity by modulating lipid profiles and enhancing metabolic health .

Summary Table of Applications

作用机制

莫纳辛通过多种分子靶点和途径发挥其作用:

抗氧化活性: 莫纳辛清除自由基并通过增强超氧化物歧化酶和过氧化氢酶等抗氧化酶的活性来减少氧化应激.

抗炎活性: 它抑制促炎细胞因子和介质的产生,从而减少炎症.

降血脂活性: 莫纳辛抑制羟甲基戊二酰辅酶A还原酶,这是胆固醇生物合成中的关键酶,导致胆固醇水平降低.

抗癌活性: 莫纳辛通过抑制癌细胞增殖和诱导细胞凋亡而充当抗肿瘤剂.

相似化合物的比较

莫纳辛通常与红曲菌属真菌产生的其他氮杂菲酮类色素进行比较,例如红曲黄素、红曲霉素和红曲红素 。 这些化合物具有相似的生物合成途径和生物活性,但它们的化学结构和具体作用不同:

红曲黄素: 与莫纳辛类似,红曲黄素表现出抗氧化和降血脂活性,但其化学结构略有不同.

红曲霉素和红曲红素: 这些橙色色素具有强大的抗菌和抗癌特性,但在颜色和特定分子靶点方面与莫纳辛不同.

莫纳辛的独特之处在于其抗氧化、抗炎、降血脂和抗癌活性的结合,使其成为一种用途广泛的化合物,在各个研究和工业领域具有巨大潜力。

生物活性

Monascin, a yellow pigment produced by the fermentation of Monascus spp., particularly Monascus purpureus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a polyketide compound known for its vibrant yellow color and is widely used in the food industry as a natural colorant. Beyond its aesthetic applications, this compound has been shown to possess various health benefits, including anti-inflammatory, antioxidant, antibacterial, and anti-obesity effects.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that it suppresses inflammation by regulating PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) and inhibiting JNK (c-Jun N-terminal kinase) pathways in THP-1 monocytes . This mechanism suggests its potential in managing inflammatory diseases.

2. Antidiabetic Properties

Research indicates that this compound has antidiabetic effects. It has been shown to inhibit IL-1β-induced catabolism in mouse chondrocytes, potentially ameliorating osteoarthritis symptoms related to diabetes . Furthermore, it may enhance insulin sensitivity and glucose uptake in muscle cells.

3. Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. Studies have reported its effectiveness against Staphylococcus aureus and Bacillus subtilis, indicating its potential as a natural preservative in food products .

4. Anti-Obesity Effects

This compound has been linked to anti-obesity effects by suppressing lipogenesis and differentiation of adipocytes in obese rats fed a high-fat diet . This suggests that this compound could be beneficial in weight management strategies.

Case Studies and Experimental Data

A comparative study involving rats induced with streptozotocin-nicotinamide (STZ-NA) highlighted the protective effects of this compound on liver and kidney tissues. The administration of this compound at varying doses (0.31 mg/kg b.w./day and 0.62 mg/kg b.w./day) resulted in significant reductions in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α compared to control groups .

| Dosage Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|

| Control | 150 ± 10 | 120 ± 15 | 200 ± 20 |

| MS-1X (0.31 mg) | 90 ± 5 | 70 ± 10 | 110 ± 15 |

| MS-2X (0.62 mg) | 60 ± 5 | 50 ± 5 | 80 ± 10 |

Data presented as means ± SD (n = 8). Mean values with different letters are significantly different (p < 0.05).

This compound's biological activities can be attributed to its ability to modulate various signaling pathways:

- PPAR-γ Activation : Enhances insulin sensitivity and reduces inflammation.

- JNK Inhibition : Reduces stress-induced apoptosis in cells.

- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress.

属性

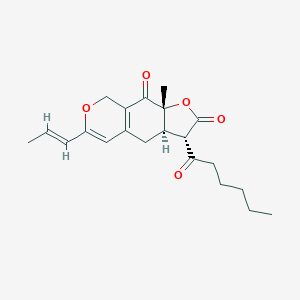

IUPAC Name |

(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNHBAFFJINCK-RVEJDSBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944127 | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21516-68-7 | |

| Record name | Monascin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monascin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。